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Compound of Interest

Compound Name: 4-Hydroxycephalotaxine

Cat. No.: B203569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxycephalotaxine, a cephalotaxine-type alkaloid. The information presented herein is

crucial for the identification, characterization, and analysis of this compound in research and

drug development settings. The data is compiled from the structural elucidation of related

compounds isolated from natural sources.

Introduction
4-Hydroxycephalotaxine is a naturally occurring alkaloid found in plants of the Cephalotaxus

genus, notably Cephalotaxus fortunei var. alpina. Its structural characterization relies on a

combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide

presents the key spectroscopic data for a closely related compound, 4-hydroxy

cephalotaxinone, which provides a strong reference for the spectroscopic properties of 4-
Hydroxycephalotaxine.

Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for 4-hydroxy

cephalotaxinone, a compound with the same molecular formula as 4-Hydroxycephalotaxine
(C18H19NO5)[1].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b203569?utm_src=pdf-interest
https://www.benchchem.com/product/b203569?utm_src=pdf-body
https://www.benchchem.com/product/b203569?utm_src=pdf-body
https://www.benchchem.com/product/b203569?utm_src=pdf-body
https://www.benchchem.com/product/b203569?utm_src=pdf-body
https://www.benchchem.com/product/b203569?utm_src=pdf-body
https://www.benchchem.com/product/b203569?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5385657/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b203569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact

mass of the protonated molecule, confirming its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Value Reference

Molecular Formula C18H19NO5 [1]

Ion [M+H]⁺ [1]

Measured m/z 330.1337 [1]

Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Reference

3520, 3406 -OH (hydroxyl groups) [1]

1631 C=C (aromatic) [1]

1500, 1482 Aromatic ring vibrations [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the

molecule. The data presented here is for the structurally analogous cephalotine C (4-hydroxy

cephalotaxinone)[1].

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

1 5.21 d 6.4

2α 2.25 m

2β 2.05 m

3 4.81 d 6.4

6α 3.20 m

6β 2.95 m

7 6.76 s

10 6.72 s

11α 4.68 d 10.8

11β 4.55 d 10.8

14 7.15 s

OCH₂O 5.97 s

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 76.7

2 35.1

3 76.1

4 86.1

5 128.6

6 52.1

7 110.1

8 146.8

9 147.4

10 106.0

11 67.8

12 132.4

13 106.7

14 129.5

OCH₂O 101.5

Experimental Protocols
The following are generalized experimental protocols based on the methodologies used for the

isolation and characterization of cephalotaxine-type alkaloids[1].

Material and Methods
Isolation: The compound was isolated from the leaves and twigs of Cephalotaxus fortunei var.

alpina. The plant material was extracted, and the resulting crude extract was subjected to

column chromatography for purification.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer

using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak.

IR Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR)

spectrometer.

Mass Spectrometry: High-resolution mass spectra were acquired on an ESI-MS instrument

to determine the exact mass and molecular formula.

Logical Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic characterization of 4-Hydroxycephalotaxine is

outlined below. This process ensures a systematic approach to structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Five New Alkaloids from Cephalotaxus lanceolata and C. fortunei var. alpina - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxycephalotaxine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b203569#spectroscopic-data-of-4-
hydroxycephalotaxine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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